2,4,5-Trimethylthiophene-3-carbaldehyde
Overview
Description
2,4,5-Trimethylthiophene-3-carbaldehyde is a chemical compound that belongs to the family of organosulfur compounds. It is also known as 2,4,5-Trimethyl-3-thiophenecarboxaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C8H10OS . The molecular weight is 154.23 g/mol. The specific structure is not provided in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel 4-arylthiophene-2-carbaldehyde compounds, which can serve as analogs to 2,4,5-Trimethylthiophene-3-carbaldehyde, were synthesized via Suzuki-Miyaura cross-coupling and evaluated for their antibacterial, hemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. These compounds exhibited good activities in the respective assays, with specific compounds showing exceptional antibacterial activity against Pseudomonas aeruginosa and notable NO scavenging capabilities. This illustrates the potential of thiophene carbaldehydes in developing new antibacterial and antioxidant agents (Ali et al., 2013).
Eco-friendly Synthesis
The facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, through a novel domino reaction, highlights an efficient and environmentally friendly method to synthesize functionally rich thiophene derivatives. This synthesis route could offer a green chemistry approach to producing compounds with potential applications in material science and pharmaceuticals (Chen et al., 2014).
Asymmetric Synthesis in Biochemistry and Nanoscience
The development of new organocatalytic Michael-aldol domino reactions for the synthesis of optically active, highly functionalized tetrahydrothiophenes is noteworthy. These compounds could find significant applications in biochemistry, pharmaceutical science, and nanoscience, demonstrating the versatility of thiophene carbaldehydes in facilitating the creation of complex molecular architectures with precise stereochemical control (Brandau et al., 2006).
Surface Functionalization of Nanocrystals
The preparation of trimethylsilyl end-capped bi- and terthiophene carbaldehydes for the functionalization of semiconductor and metal nanoparticles showcases the role of thiophene carbaldehydes in the development of materials with advanced optical and electronic properties. This technique underscores the potential of thiophene derivatives in enhancing the functionality of nanomaterials for various technological applications (Lukevics et al., 2001).
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIVVVPWXLYVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377812 | |
Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63826-44-8 | |
Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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